molecular formula C19H24BrNO2 B1398046 tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate CAS No. 879498-90-5

tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate

Cat. No. B1398046
CAS RN: 879498-90-5
M. Wt: 378.3 g/mol
InChI Key: NHDARNHWERPVGS-UHFFFAOYSA-N
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Description

“tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate” is a chemical compound used extensively in scientific research. It is a potential precursor to biologically active natural products .


Synthesis Analysis

The synthesis of “tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate” involves several steps. The compound was synthesized starting from commercially available 4-bromo-1H-indole . The Vilsmeier formylation of 1 at the 3-position gave compound 2 which was converted to N-Boc derivative 3 . The aldehyde group of 3 was reduced with NaBH4 in methanol to obtain alcohol 4 . The alcoholic hydroxy group was protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole to get compound 5 .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate” can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC & more .


Chemical Reactions Analysis

The chemical reactions involving “tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate” are complex and involve multiple steps. The key step of this scheme was the introduction of the TBS-protected enyne side chain at the 4-position. This was achieved through the Horner–Wadsworth–Emmons olefination .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate” can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC & more .

Future Directions

The compound “tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate” has potential applications in the synthesis of biologically active natural products . Future research may focus on exploring these applications further.

properties

IUPAC Name

tert-butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24BrNO2/c1-19(2,3)23-18(22)13-9-10-14-15(11-13)21-17(20)16(14)12-7-5-4-6-8-12/h9-12,21H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDARNHWERPVGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC2=C(C=C1)C(=C(N2)Br)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10732840
Record name tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10732840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

879498-90-5
Record name tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10732840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-bromosuccinimide (1.1 eq) was added portionwise over 1 h to tert-butyl 3-cyclohexyl-1H-indole-6-carboxylate in CCl4 (from Step 4, 0.07 M) with vigorous stirring. The reaction was stirred at RT for a further hour following complete addition of NBS. The CCl4 was then removed in vacuo and the residue taken up in EtOAc. The organics were washed with a saturated aqueous solution of sodium thiosulfate (twice), brine, dried over Na2SO4, filtered and concentrated in vacuo. Purification was by flash chromatography (5-20% EtOAc/PE gradient) to yield the title compound (57%); MS (ES+) m/z 380 (M+H)+, 378 (M+H)+.
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57%

Synthesis routes and methods II

Procedure details

To a solution (0.14 M) of tert-butyl-3-cyclohexyl-1H-indole-6-carboxylate in CCl4 was added NBS (1.1 eq.) portionwise over a period of 1 h at RT. The resulting mixture was stirred 2 h at RT, then a saturated aqueous solution of sodium thiosulfate was added and the reaction mixture vigorously stirred for 1 h. EtOAc was then added and the organic layer was separated and washed with a saturated aqueous solution of sodium thiosulfate (3×) then dried over Na2SO4 and evaporated. The residue was purified by silica gel chromatography (Flashmaster Personal, petroleum ether:EtOAc, 20:1) to give the title compound (68%) as a solid. 1H NMR (300 MHz, DMSO-d6, 300 K) δ 1.33-1.39 (m, 3H), 1.54 (s, 9H), 1.65-1.99 (m, 7H), 2.73-2.81 (m, 1H), 7.52 (d, J 7.6, 1H), 7.70 (d, J 77.6, 1H), 7.83 (s, 1H), 11.92 (br s, 1H); MS (ES+) m/z 379 (M+H)+.
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tert-butyl-3-cyclohexyl-1H-indole-6-carboxylate
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68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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